N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-2-24-13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPAHGFVXAZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 3-formylchromone, under acidic or basic conditions to form the chromeno-thiazole core.
Introduction of the Benzamide Moiety: The chromeno-thiazole intermediate is then reacted with 3-(ethylthio)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
- Methoxy or methyl groups (e.g., in ) may reduce metabolic stability compared to ethylthio due to lower steric hindrance .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The ethylthio group (logP ~2.5 estimated) likely increases lipophilicity compared to sulfonamides (logP ~1.0) or nitro groups (logP ~0.5), favoring blood-brain barrier penetration .
- Metabolic Stability : Thioether groups are prone to oxidation, which may shorten half-life compared to sulfonamides but improve compared to esters .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a chromeno-thiazole moiety linked to an ethylthio-benzamide group. The molecular formula is with a molecular weight of approximately 368.46 g/mol. Its structural uniqueness may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the Chromeno-Thiazole Core : Cyclization of chromone derivatives with thioamides under acidic or basic conditions.
- Substitution Reaction : Reaction with ethylthio-benzoyl chloride in the presence of a base to yield the final product.
Antimicrobial Activity
Several studies indicate that compounds containing the chromeno-thiazole structure exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their activity against bacterial strains, showing that modifications in the thiazole ring can enhance efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide | S. aureus | 10 µg/mL |
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Case Study: In Vitro Evaluation
A detailed study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- Cell Viability Assay : Using MTT assay, IC50 values were determined.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
Q & A
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft Models :
- Subcutaneous implantation of HT-29 colon cancer in nude mice, with oral dosing (10–50 mg/kg/day) .
- Toxicity Screening :
- Acute toxicity in rodents (OECD 423) to determine LD₅₀ and organ-specific effects (e.g., liver/kidney histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
